molecular formula C15H12O4 B1674858 Liquiritigenin CAS No. 69097-97-8

Liquiritigenin

Cat. No. B1674858
CAS RN: 69097-97-8
M. Wt: 256.25 g/mol
InChI Key: FURUXTVZLHCCNA-UHFFFAOYSA-N
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Description

Liquiritigenin is a flavonoid and an estrogenic compound found in licorice (Glycyrrhizae radix) root extract and several other plants .


Molecular Structure Analysis

Liquiritigenin is an important dihydroflavonoid compound found in Glycyrrhiza uralensis . The molecular structure of Liquiritigenin was identified using LC-MS/MS and LC/MS n -IT-TOF techniques .


Chemical Reactions Analysis

Liquiritigenin has been found to inhibit the LPS-stimulated NO production in a dose-dependent manner . It also undergoes metabolic transformation by the gut microbiota .


Physical And Chemical Properties Analysis

Liquiritigenin has a molecular formula of C15H12O4 and a molar mass of 256.253 g·mol −1 . Its density is 1.4±0.1 g/cm 3, boiling point is 529.5±50.0 °C at 760 mmHg, and vapour pressure is 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

1. Gut Microbiota Metabolism Research

  • Application : Liquiritigenin is metabolized by gut microbiota into characteristic metabolites .
  • Methods : The study explored the metabolites of liquiritigenin by examining gut microbiota metabolism and hepatic metabolism in vitro .
  • Results : Three possible metabolites of liquiritigenin metabolized by the gut microbiota were identified: phloretic acid (M3), resorcinol (M4), and M5 . M5 is speculated to be davidigenin, which has antitumor activity .

2. Anticancer Research

  • Application : Liquiritigenin is an important dihydroflavonoid compound found in Glycyrrhiza uralensis that has a wide range of pharmacological properties, such as antitumor effects .
  • Methods : The study explored the metabolites of liquiritigenin by examining gut microbiota metabolism and hepatic metabolism in vitro .
  • Results : Liquiritigenin is expected to be developed into an anticancer drug with low toxicity because of its antioxidant, antibacterial, antifungal, antitumor, antiproliferative, and cytotoxic activities .

3. Neurodegenerative Diseases Research

  • Application : Liquiritigenin and Isoliquiritigenin from Radix Glycyrrhizae have been studied for their role in human health and disease models, particularly in neurodegenerative diseases .
  • Methods : The study explored the phytochemical and pharmacological role of Liquiritigenin and Isoliquiritigenin from Radix Glycyrrhizae in human health and disease models .
  • Results : The study suggests that herbal medicines for the treatment or prevention of neurodegenerative diseases are significantly better than synthetic drug treatment .

4. Diabetes-Induced Bone Disease Research

  • Application : Liquiritigenin was tested as a possible natural therapeutic and preventive agent for diabetic complications in a zebrafish Type 2 Diabetes Mellitus model focusing on diabetes-induced bone disease .
  • Methods : The study tested Liquiritigenin as a possible natural therapeutic and preventive agent for diabetic complications in a zebrafish Type 2 Diabetes Mellitus model .
  • Results : The specific results of this study are not provided in the source .

5. Estrogenic Activity

  • Application : Liquiritigenin is an estrogenic compound which acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations .
  • Methods : The study explored the estrogenic activity of Liquiritigenin by examining its interaction with estrogen receptors .
  • Results : Liquiritigenin was found to act as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations .

6. Renal Protection

  • Application : Liquiritigenin was found to substantially decrease the number of apoptotic renal tubule epithelial cells compared with the control treatment group .
  • Methods : The study tested Liquiritigenin’s protective effects on renal tubule epithelial cells .
  • Results : Liquiritigenin was found to substantially decrease the number of apoptotic renal tubule epithelial cells compared with the control treatment group .

7. Choleretic Effect

  • Application : Liquiritigenin has a choleretic effect, which means it can stimulate the liver to produce bile .
  • Methods : The study explored the choleretic effect of Liquiritigenin by examining its interaction with the liver .
  • Results : Liquiritigenin was found to have a choleretic effect .

8. Enzyme Reaction

  • Application : Liquiritigenin is used in an enzyme reaction that produces 2,7,4’-trihydroxyisoflavanone .
  • Methods : The study tested Liquiritigenin in an enzyme reaction .
  • Results : The enzyme reaction using Liquiritigenin produced 2,7,4’-trihydroxyisoflavanone .

Safety And Hazards

Liquiritigenin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The bioavailability of flavonoids like Liquiritigenin is generally low after oral administration. The metabolic transformation of flavonoids by the gut microbiota may be one of the main reasons for this, although these metabolites have potential pharmacological activities . Future research could focus on improving the bioavailability of Liquiritigenin and further exploring its pharmacological activities.

properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURUXTVZLHCCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274339, DTXSID90961898
Record name DL-Liquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-

CAS RN

69097-97-8, 41680-09-5
Record name DL-Liquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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